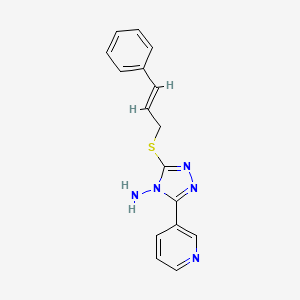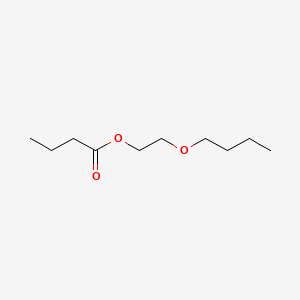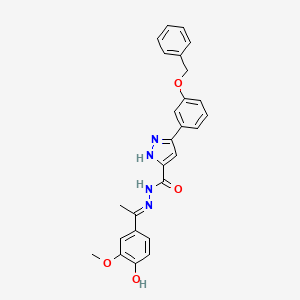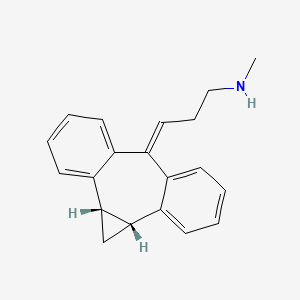![molecular formula C29H32N8O4 B12008515 4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] CAS No. 52791-15-8](/img/structure/B12008515.png)
4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] is a complex organic compound with the molecular formula C29H32N8O4 and a molecular weight of 556.63 g/mol . This compound is characterized by its unique structure, which includes two piperidine rings connected by a propane chain and two nitroquinazoline groups.
Preparation Methods
The synthesis of 4,4’-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] typically involves multiple steps. One common method includes the reaction of 4-piperidone with propane-1,3-diamine under basic conditions to form the intermediate compound. This intermediate is then reacted with 7-nitroquinazoline in the presence of a suitable catalyst to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4,4’-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in aminoquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,4’-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine rings and quinazoline groups also play a role in its binding to molecular targets and pathways involved in its activity[5][5].
Comparison with Similar Compounds
4,4’-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] can be compared with other similar compounds, such as:
4,4’-[Butane-1,4-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]: This compound has a butane chain instead of a propane chain, which may affect its reactivity and biological activity.
4,4’-[Ethane-1,2-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]: The shorter ethane chain may result in different chemical properties and applications.
The uniqueness of 4,4’-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] lies in its specific structure, which provides a balance between stability and reactivity, making it suitable for various applications.
Properties
CAS No. |
52791-15-8 |
|---|---|
Molecular Formula |
C29H32N8O4 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
7-nitro-4-[4-[3-[1-(7-nitroquinazolin-4-yl)piperidin-4-yl]propyl]piperidin-1-yl]quinazoline |
InChI |
InChI=1S/C29H32N8O4/c38-36(39)22-4-6-24-26(16-22)30-18-32-28(24)34-12-8-20(9-13-34)2-1-3-21-10-14-35(15-11-21)29-25-7-5-23(37(40)41)17-27(25)31-19-33-29/h4-7,16-21H,1-3,8-15H2 |
InChI Key |
OAODAWHNOUZRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)[N+](=O)[O-])C5=NC=NC6=C5C=CC(=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B12008449.png)
![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12008454.png)


![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12008480.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12008495.png)


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008510.png)

